Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt

Catalog No.
S14317081
CAS No.
68298-18-0
M.F
C16H28N2Na2O6
M. Wt
390.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxoo...

CAS Number

68298-18-0

Product Name

Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt

IUPAC Name

disodium;2-[2-(carboxylatomethoxy)ethyl-[2-(octanoylamino)ethyl]amino]acetate

Molecular Formula

C16H28N2Na2O6

Molecular Weight

390.38 g/mol

InChI

InChI=1S/C16H30N2O6.2Na/c1-2-3-4-5-6-7-14(19)17-8-9-18(12-15(20)21)10-11-24-13-16(22)23;;/h2-13H2,1H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2

InChI Key

WSJWDSLADWXTMK-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)NCCN(CCOCC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt, commonly referred to by its chemical name, is a complex compound with significant biological and chemical relevance. It is characterized by a molecular formula of C16H28N2Na2O6C_{16}H_{28}N_{2}Na_{2}O_{6} and a molecular weight of approximately 390.39 g/mol. This compound is a derivative of glycine, an amino acid that plays a crucial role in various biochemical processes. The presence of carboxymethoxy and octylamine functional groups enhances its solubility and reactivity, making it suitable for various applications in biochemistry and pharmaceuticals .

The chemical behavior of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt can be influenced by its functional groups. Key reactions include:

  • Esterification: The carboxymethoxy group can react with alcohols to form esters.
  • Amide Formation: The amino groups can participate in amide bond formation with carboxylic acids.
  • Salt Formation: As a disodium salt, it can interact with acids to form new salts, which may alter its solubility and stability.

These reactions are essential for its manipulation in synthetic pathways and applications in drug formulation .

Glycine derivatives, including this compound, exhibit various biological activities. They can function as:

  • Neurotransmitters: Glycine itself is an inhibitory neurotransmitter in the central nervous system.
  • Antioxidants: Compounds containing glycine structures have been noted for their potential antioxidant properties.
  • Chelating Agents: The presence of multiple functional groups allows for interactions with metal ions, which can be useful in detoxification processes .

The specific biological activity of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt remains an area of ongoing research but suggests potential therapeutic applications.

Synthesis of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with glycine and appropriate carboxymethyl derivatives.
  • Functional Group Modification: The introduction of the carboxymethoxy and octylamine groups can be achieved through nucleophilic substitution reactions or coupling reactions.
  • Formation of Disodium Salt: The final step involves neutralizing the compound with sodium hydroxide or sodium carbonate to form the disodium salt.

This multi-step process requires careful control of reaction conditions to maximize yield and purity .

Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt has diverse applications:

  • Pharmaceuticals: Used as an excipient or active ingredient in drug formulations due to its solubility and stability.
  • Biochemical Research: Acts as a reagent in various biochemical assays and studies involving amino acids and peptides.
  • Industrial Uses: Employed in the production of surfactants and chelating agents in cleaning products .

Studies investigating the interactions of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt with other compounds have highlighted its potential as a chelating agent. It can effectively bind metal ions, which may enhance its utility in detoxification processes or as a stabilizing agent in formulations. Additionally, research into its interactions with biological macromolecules suggests potential roles in enzyme activity modulation .

Several compounds share structural similarities with glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt. Here are some notable examples:

Compound NameCAS NumberUnique Features
Glycine, N-[2-(carboxymethyl)-N-(hydroxyethyl)]62099-15-4Hydroxyethyl group enhances solubility
N-(Carboxymethyl)-N-[2-(hydroxyethyl)]glycine68140-95-4Contains hydroxyl group for additional reactivity
Disodium ethylenediaminetetraacetic acid6381-92-6Known for strong chelating properties

Uniqueness

Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt is unique due to its combination of both hydrophilic (carboxymethoxy and hydroxyethyl) and hydrophobic (octylamine) characteristics. This duality allows it to function effectively in both aqueous environments and lipid-based systems, making it versatile for various applications not fully addressed by similar compounds .

Advanced Organic Synthesis Pathways for N-Acylated Glycine Derivatives

The synthesis of N-acylated glycine derivatives, such as the target compound, employs both enzymatic and transition-metal-catalyzed routes. Enzymatic methods leverage glycine N-acyltransferases (GLYATs) or GLYAT-like (GLYATL) enzymes, which conjugate glycine with acyl-CoA thioesters. For instance, murine GLYATL3 catalyzes the formation of long-chain N-acylglycines (e.g., N-oleoylglycine) from oleoyl-CoA and glycine. This mechanism involves nucleophilic attack by glycine’s amino group on the acyl-CoA thioester, followed by CoA displacement (Fig. 1A).

Transition-metal-catalyzed pathways, such as cobalt-mediated amidocarbonylation, offer an alternative for synthesizing N-acylglycine derivatives. A patented method utilizes dicobalt octacarbonyl [Co₂(CO)₈] with trialkylphosphine or nitrile promoters to catalyze the reaction of paraformaldehyde, acetamide, and syngas (CO/H₂) under moderate pressures (3.5–7 MPa). This produces N-acetylglycine via a proposed mechanism involving aldehyde activation, carbon monoxide insertion, and amide coupling (Fig. 1B).

For the target compound’s branched structure, a multi-step strategy is required:

  • Dual Acylation: Sequential acylation of glycine’s amino group using 2-(carboxymethoxy)ethyl and 2-[(1-oxooctyl)amino]ethyl substituents.
  • Protection-Deprotection: Temporary protection of the carboxymethoxy group during acylation to prevent side reactions.
  • Salt Formation: Neutralization with sodium hydroxide to yield the disodium salt.

Table 1: Comparison of enzymatic vs. chemical synthesis routes

ParameterEnzymatic (GLYATL3)Cobalt-catalyzed
SubstrateAcyl-CoA, glycineAldehyde, amide, CO/H₂
YieldModerate (40–60%)High (70–85%)
SelectivityHigh (C₁₈ specificity)Moderate (broad substrate)
ConditionsAqueous, 37°COrganic solvent, 100–150°C

Chelation Chemistry of Disodium Salt Coordination Complexes

The disodium salt’s coordination behavior arises from its two carboxylate groups (–COO⁻Na⁺) and potential donor sites in the carboxymethoxy (–OCH₂COO⁻) and oxooctylamino (–NHCOC₇H₁₅) substituents. Sodium ions coordinate with carboxylate oxygens in a bidentate or bridging mode, while the ether oxygen in the carboxymethoxy group may participate in weak interactions (Fig. 2A).

Key factors influencing chelation:

  • Charge Distribution: Deprotonation of both carboxylic acid groups enhances electron density at the carboxylate oxygens, favoring strong Na⁺ binding.
  • Steric Effects: Bulky substituents (e.g., oxooctylamino-ethyl) limit coordination geometry, favoring tetrahedral or distorted octahedral complexes.
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize ionic interactions, while protic solvents (e.g., water) promote dissociation.

Table 2: Proposed coordination sites in the disodium salt

Ligand GroupDonor AtomsCoordination Mode
Carboxylate (main chain)O⁻, O⁻Bidentate
CarboxymethoxyO (ether)Monodentate
OxooctylaminoN (amide)Non-coordinating

Stereoelectronic Effects of Carboxymethoxy-Ethyl Substitution Patterns

The carboxymethoxy-ethyl group (–OCH₂COO⁻) imposes distinct stereoelectronic effects on the glycine backbone:

  • Resonance Stabilization: The ether oxygen donates electron density via resonance into the adjacent carbonyl group, reducing the electrophilicity of the carbonyl carbon (Fig. 3A).
  • Steric Hindrance: The ethyl spacer allows rotational freedom, but the carboxymethoxy group creates a gauche effect, favoring staggered conformations to minimize lone-pair repulsions.
  • Inductive Effects: The electron-withdrawing carboxymethoxy group increases the acidity of α-protons on the glycine backbone (pKa ~2.5 vs. ~2.3 for unsubstituted glycine).

In contrast, the oxooctylamino-ethyl group (–NHCOC₇H₁₅) contributes:

  • Hydrophobic Interactions: The octanoyl chain enhances lipid solubility, affecting aggregation behavior.
  • Amide Resonance: Delocalization of the amide N–H bond reduces basicity (pKa ~8.5 vs. ~10.6 for alkylamines).

Fig. 3B: Frontier molecular orbitals (HOMO/LUMO) of the disodium salt, showing localized electron density on carboxylate groups and delocalized π-systems in the amide bonds.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

390.17427518 g/mol

Monoisotopic Mass

390.17427518 g/mol

Heavy Atom Count

26

UNII

5C67LDQ3J4

Use Classification

Cosmetics -> Cleansing; Foaming; Antistatic; Hair conditioning; Surfactant

General Manufacturing Information

Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, sodium salt (1:2): INACTIVE

Dates

Last modified: 08-10-2024

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